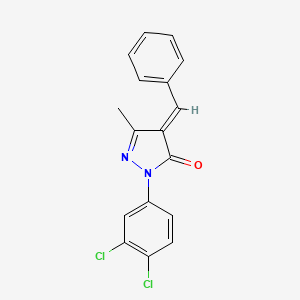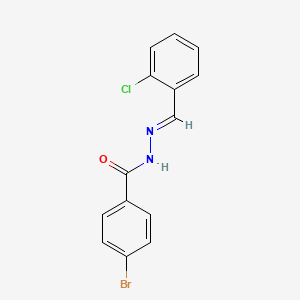
(4E)-4-benzylidene-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolone gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzylidengruppe, eine Dichlorphenylgruppe und einen Pyrazolon-Kern umfasst. Sie hat aufgrund ihrer potenziellen biologischen und chemischen Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on erfolgt typischerweise durch die Kondensation von 3,4-Dichlorbenzaldehyd mit 5-Methyl-2,4-dihydro-3H-pyrazol-3-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei eine Base wie Natriumhydroxid oder Kaliumhydroxid die Kondensationsreaktion erleichtert .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie, um das gewünschte Produkt zu isolieren.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Verbindungen.
Biologie
In der biologischen Forschung hat sich diese Verbindung als potenzielles antimikrobielles und antifungales Mittel erwiesen. Studien haben gezeigt, dass es das Wachstum bestimmter bakterieller und fungaler Stämme hemmen kann, was es zu einem Kandidaten für weitere Untersuchungen bei der Entwicklung neuer Antibiotika macht .
Medizin
Die Verbindung wird wegen ihrer potenziellen therapeutischen Anwendungen untersucht, darunter ihre Verwendung als entzündungshemmendes und schmerzlinderndes Mittel. Ihre Fähigkeit, biologische Pfade zu modulieren, die an Entzündungen und Schmerzen beteiligt sind, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.
Industrie
Im Industriesektor kann (4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on als Zwischenprodukt bei der Synthese von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Beispielsweise wird seine antimikrobielle Aktivität darauf zurückgeführt, dass es die Integrität der Zellmembran von Bakterien und Pilzen stören kann, was zu Zelllyse und Tod führt. In Bezug auf seine entzündungshemmenden Wirkungen wird angenommen, dass die Verbindung die Produktion von proinflammatorischen Zytokinen und Enzymen hemmt, wodurch Entzündungen und Schmerzen reduziert werden .
Wirkmechanismus
The mechanism of action of (4E)-1-(3,4-DICHLOROPHENYL)-3-METHYL-4-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlorphenylisocyanat: Wird als chemisches Zwischenprodukt und in der organischen Synthese verwendet.
3-Chlor-4-fluorphenyl-3,4-dichlorphenyl-substituiertes Thiocarbamid: Wird wegen seiner antituberkulären Aktivität untersucht.
Einzigartigkeit
(4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on zeichnet sich durch seine einzigartige Kombination einer Benzylidengruppe und einer Dichlorphenylgruppe aus, die an einen Pyrazolon-Kern gebunden sind. Diese strukturelle Einzigartigkeit trägt zu seiner vielfältigen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche Forschungsanwendungen macht.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4E)-4-Benzyliden-2-(3,4-Dichlorphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Dichlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Amine in Gegenwart einer Base wie Triethylamin.
Hauptsächlich gebildete Produkte
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Pyrazolonen mit verschiedenen funktionellen Gruppen.
Eigenschaften
Molekularformel |
C17H12Cl2N2O |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
(4E)-4-benzylidene-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C17H12Cl2N2O/c1-11-14(9-12-5-3-2-4-6-12)17(22)21(20-11)13-7-8-15(18)16(19)10-13/h2-10H,1H3/b14-9+ |
InChI-Schlüssel |
PZYNRJJTMRGYRV-NTEUORMPSA-N |
Isomerische SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)

![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697100.png)

![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
![1,2-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11697105.png)
![4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
![(5Z)-3-(4-Methoxyphenyl)-5-{[5-(3-methyl-4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697117.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11697122.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697148.png)
